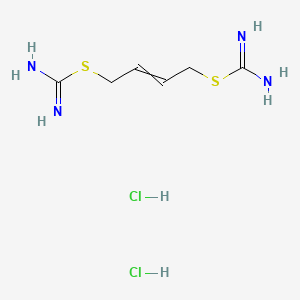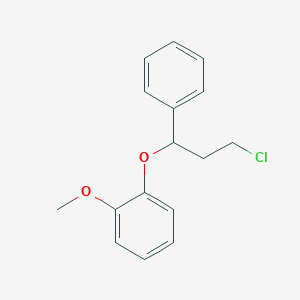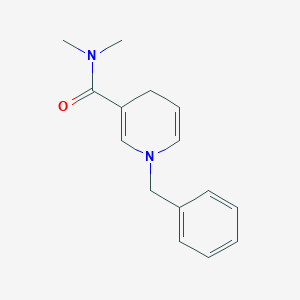![molecular formula C15H20FN3O3 B14613848 1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid CAS No. 58830-97-0](/img/structure/B14613848.png)
1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and fluorophenyl groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The addition of a fluorophenyl group enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)hexyl]imidazole typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate. This can be achieved through the fluorination of a phenyl compound using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The next step involves the alkylation of the fluorophenyl intermediate with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the 2-(4-fluorophenyl)hexyl intermediate.
Imidazole Formation: The final step involves the cyclization of the 2-(4-fluorophenyl)hexyl intermediate with an imidazole precursor (e.g., glyoxal and ammonia) under acidic or basic conditions to form 1-[2-(4-Fluorophenyl)hexyl]imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Fluorophenyl)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to convert the imidazole ring to its reduced form.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)hexyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Fluorophenyl)hexyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorophenyl)imidazole
- 2-(4-Fluorophenyl)imidazole
- 4-(4-Fluorophenyl)-1H-imidazole
Uniqueness
1-[2-(4-Fluorophenyl)hexyl]imidazole is unique due to its extended alkyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
58830-97-0 |
|---|---|
Formule moléculaire |
C15H20FN3O3 |
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19FN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4) |
Clé InChI |
MNRSQZYLVPEVMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)


![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

